1-[(5-Chlorothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
1-[(5-Chlorothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives It is characterized by the presence of a chlorothiophene ring attached to a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Chlorothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as sodium acetate, to yield the desired triazole derivative . The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Chlorothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; reactions can be conducted in polar aprotic solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced triazole derivatives
Substitution: Amino or thiol-substituted triazole derivatives
Scientific Research Applications
1-[(5-Chlorothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 1-[(5-Chlorothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to antimicrobial or antifungal effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(5-Chlorothiophen-2-yl)methanamine: Shares the chlorothiophene moiety but lacks the triazole ring.
1-[(5-Chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine: Contains a pyrazole ring instead of a triazole ring.
1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-amine: Features a piperidine ring in place of the triazole ring.
Uniqueness
1-[(5-Chlorothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine is unique due to the combination of the chlorothiophene and triazole moieties, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C7H7ClN4S |
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Molecular Weight |
214.68 g/mol |
IUPAC Name |
1-[(5-chlorothiophen-2-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H7ClN4S/c8-6-2-1-5(13-6)3-12-4-10-7(9)11-12/h1-2,4H,3H2,(H2,9,11) |
InChI Key |
AYYNQELATCSMAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)CN2C=NC(=N2)N |
Origin of Product |
United States |
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